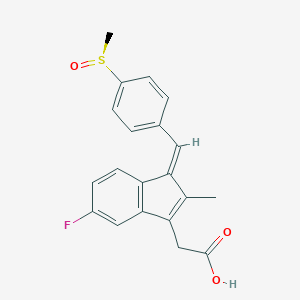

(S)-Sulindac

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-WXKFDZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149116-77-8 | |

| Record name | Sulindac, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULINDAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Enantioselective Synthetic Methodologies for S Sulindac

Chirality of the Sulfoxide (B87167) Moiety and Enantiomeric Forms of Sulindac (B1681787)

The chirality of sulindac originates from the sulfoxide group, where the sulfur atom is bonded to an oxygen atom, a methyl group, and two different carbon atoms of the benzylidene ring system. This arrangement creates a stereogenic center at the sulfur atom, resulting in two non-superimposable mirror-image forms: the (S) and (R) enantiomers. Current time information in Bangalore, IN.nih.gov Commercially available sulindac is typically a racemic mixture, containing equal amounts of both enantiomers. researchgate.net

The two enantiomers, also referred to as epimers, can exhibit distinct chemical and biological properties. nih.gov The spatial orientation of the methylsulfinyl group influences how the molecule interacts with biological targets, such as enzymes and receptors. This stereochemical difference is fundamental to understanding the differential metabolism and pharmacological effects of each enantiomer. nih.gov While sulindac itself is a prodrug, it undergoes metabolic reduction to the active sulfide (B99878) metabolite and oxidation to the inactive sulfone. nih.gov The stereochemistry at the sulfoxide center significantly impacts these metabolic pathways. nih.gov

Advanced Enantioselective Synthesis of (S)-Sulindac

The distinct biological profiles of the sulindac enantiomers have spurred the development of synthetic methods to obtain them in enantiomerically pure forms. Enantioselective synthesis aims to produce a single enantiomer, thereby allowing for a more precise investigation of its properties and potentially leading to drugs with improved efficacy and reduced side effects.

Asymmetric Sulfoxidation Strategies for Enantiopure this compound

A primary strategy for the enantioselective synthesis of this compound is the asymmetric oxidation of the corresponding prochiral sulfide precursor. This approach involves the use of a chiral oxidizing agent or a catalyst system to selectively form one enantiomer of the sulfoxide over the other.

One of the seminal methods in this field is the Kagan-Modena oxidation . This method utilizes a titanium-based catalyst system, often in combination with a chiral ligand such as diethyl tartrate (DET), to effect the enantioselective oxidation of sulfides. researchgate.netwiley-vch.de The Kagan protocol, which involves a reagent prepared from Ti(Oi-Pr)4, (R,R)-DET, and water, has been successfully applied to the synthesis of this compound with high enantioselectivity. thieme-connect.com By using cumene (B47948) hydroperoxide as the oxidant, enantiomeric excesses (ee) of up to 90% have been achieved for the (S)-enantiomer. researchgate.net

Another significant advancement is the use of iron-catalyzed asymmetric sulfoxidation . This method offers a more environmentally benign and cost-effective alternative to other metal catalysts. thieme-connect.com Iron complexes, in conjunction with a chiral ligand and an oxidant like hydrogen peroxide, have been shown to effectively catalyze the asymmetric oxidation of sulindac sulfide to produce this compound with high enantiomeric excess. thieme-connect.comresearchgate.net

Chiral Catalyst Systems in this compound Synthesis

The success of asymmetric sulfoxidation hinges on the design and application of effective chiral catalyst systems. These systems create a chiral environment that directs the oxidation to one face of the sulfide, leading to the preferential formation of one enantiomer.

Titanium-based catalysts have been extensively studied. The original Kagan system, using diethyl tartrate as a chiral ligand, has been modified and optimized. For instance, the use of 1,2-diarylethane-1,2-diols as chiral ligands in titanium-catalyzed oxidations has yielded sulindac esters with enantiomeric excesses as high as 94-96%. wiley-vch.de

Iron-based catalysts have emerged as a powerful alternative. A system comprising Fe(acac)3, a chiral Schiff base ligand, and hydrogen peroxide has been used for the asymmetric synthesis of sulindac. thieme-connect.com The addition of carboxylic acids as additives can further enhance the enantioselectivity, with reports of up to 92% ee. thieme-connect.com

Organocatalysis represents a metal-free approach to asymmetric sulfoxidation. Chiral organocatalysts, such as BINOL-based phosphoric acid derivatives, have been investigated for the enantioselective oxidation of sulfides and have shown promise in the synthesis of chiral sulfoxides. nih.gov

Table 1: Comparison of Chiral Catalyst Systems in the Asymmetric Synthesis of Sulindac Derivatives

| Catalyst System | Chiral Ligand | Oxidant | Product | Enantiomeric Excess (ee) | Reference |

| Titanium | Diethyl Tartrate (DET) | Cumene Hydroperoxide | This compound | 90% | researchgate.net |

| Titanium | (S,S)- or (R,R)-hydrobenzoin | tert-Butyl Hydroperoxide | Chiral Sulindac Esters | High | mdpi.com |

| Iron | Chiral Schiff Base | Hydrogen Peroxide | This compound | up to 92% | thieme-connect.com |

Novel Approaches to this compound Derivatization

Research into sulindac has extended beyond the parent molecule to include the synthesis and evaluation of novel derivatives. These derivatives are often designed to enhance specific biological activities, such as anticancer effects, while potentially reducing the side effects associated with NSAIDs.

One approach involves modifying the carboxylic acid group of sulindac to create amide derivatives . For example, a dimethylaminoethylamide derivative of sulindac has demonstrated potent in vitro growth inhibitory activity against human colon tumor cells. google.com The synthesis of these amides can be achieved by activating the carboxylic acid of sulindac and reacting it with the desired amine. google.com

Another strategy focuses on creating sulfoximine (B86345) derivatives . Sulindac and its methyl ester have been converted into the corresponding sulfoximines to explore their potential as antitumor agents. researchgate.net This transformation introduces a new functional group at the sulfur center, which can alter the compound's biological properties.

Furthermore, derivatives have been synthesized to act as partial agonists of PPARγ , a nuclear receptor involved in metabolism and cell differentiation. lookchem.com These modifications often involve replacing the methylsulfinyl group with other functionalities. lookchem.com

Impact of Stereochemistry on the Biological Activities of Sulindac Epimers

The stereochemistry of the sulfoxide group has a profound impact on the biological activity of sulindac and its metabolites. The (S) and (R) enantiomers exhibit different metabolic fates and pharmacological effects.

Studies have shown that the reduction of this compound to the active anti-inflammatory metabolite, sulindac sulfide, is catalyzed by methionine sulfoxide reductase (Msr) A. nih.gov In contrast, the reduction of (R)-sulindac is handled by a different enzyme system. nih.gov The oxidation of both enantiomers to the inactive sulindac sulfone is primarily catalyzed by the cytochrome P450 system. nih.gov Interestingly, this compound is a better inducer of the P450 system than (R)-sulindac. nih.gov

In the context of anticancer activity, both enantiomers have been shown to enhance the killing of lung cancer cells exposed to oxidative stress and to protect normal lung cells from such damage. nih.gov However, the development of derivatives has often focused on optimizing these anticancer effects. For instance, some novel sulindac derivatives have been designed to lack cyclooxygenase (COX) inhibitory activity, which is responsible for the gastrointestinal side effects of NSAIDs, while retaining or enhancing their pro-apoptotic and anticancer properties. nih.govacs.org The removal of the 2-methyl group from the indene (B144670) ring of sulindac sulfide, for example, results in a derivative with an (E) double bond geometry that does not inhibit COX enzymes but retains activity at other targets. acs.org

The differential activity of the enantiomers and their derivatives underscores the critical role of stereochemistry in drug design and development. The ability to synthesize and study enantiomerically pure forms of sulindac and its analogues is essential for elucidating their mechanisms of action and for developing more targeted and effective therapeutic agents. mdpi.com

Metabolic Pathways and Biotransformation of S Sulindac

Stereospecific In Vivo Metabolism of (S)-Sulindac

The metabolism of sulindac (B1681787) is stereospecific, meaning the different spatial arrangements of the (S) and (R) enantiomers lead to distinct metabolic fates and biological properties. capes.gov.brnih.gov this compound is a prodrug that requires metabolic activation to exert its therapeutic effects. nih.govwikipedia.org

Reductive Biotransformation to this compound Sulfide (B99878)

The key activating step in the metabolism of this compound is its reduction to this compound sulfide. nih.govnih.gov This biotransformation is a reversible process and is critical as the sulfide metabolite is the pharmacologically active form of the drug, responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govdrugbank.com This reduction is catalyzed by specific enzymes, distinguishing its metabolic pathway from that of its corresponding (R)-enantiomer. capes.gov.brnih.gov The resulting this compound sulfide is a potent inhibitor of both COX-1 and COX-2. drugbank.com

Oxidative Biotransformation to this compound Sulfone

In addition to reduction, this compound can undergo irreversible oxidation to form this compound sulfone. drugs.comrxlist.comfda.gov This metabolite is considered biologically inactive in terms of anti-inflammatory properties. drugs.comcancer.gov The oxidation process is a significant pathway for the elimination of sulindac from the body, with the sulfone metabolite and its conjugates being major components found in urine. fda.govdrugbank.comcancer.gov

Enzymatic Systems Governing this compound Metabolism

The biotransformation of this compound is governed by specific enzyme systems that exhibit stereoselectivity. The reduction to the active sulfide and the oxidation to the inactive sulfone are carried out by distinct enzymatic machinery.

Role of Methionine Sulfoxide (B87167) Reductase A (MsrA) in this compound Reduction

The reduction of this compound to its active sulfide metabolite is primarily catalyzed by Methionine Sulfoxide Reductase A (MsrA). capes.gov.brnih.govncats.io MsrA is an enzyme known for its role in repairing oxidative damage to proteins by reducing methionine sulfoxide residues. nih.govresearcher.life Its ability to also act on this compound highlights a specific drug-enzyme interaction. capes.gov.brnih.govunl.edu Studies have shown that MsrA specifically reduces the (S)-epimer of sulindac, while the (R)-epimer is reduced by a different enzyme system resembling MsrB. capes.gov.brnih.govncats.io Research indicates that MsrA in human tissues is a major contributor to sulindac activation, potentially more so than gut microbiota. nih.gov

Cytochrome P450 (P450) System in Sulindac Oxidation and Induction

The oxidation of both sulindac epimers to the inactive sulindac sulfone is predominantly carried out by the microsomal cytochrome P450 (P450) enzyme system in the liver. capes.gov.brnih.govontosight.ai Specific P450 isoforms, including CYP1A2, have been identified as being involved in this oxidative pathway. ontosight.airesearchgate.net Interestingly, while both enantiomers are oxidized by the P450 system, there are differences in how they interact with these enzymes. This compound has been observed to increase the activity of the P450 system more effectively than (R)-Sulindac. capes.gov.brnih.govncats.io However, both epimers tend to primarily induce the P450 enzymes that are responsible for the oxidation of the (R)-sulindac epimer. capes.gov.brnih.gov

Differential Pharmacokinetics Influenced by this compound Stereochemistry

The stereochemistry of sulindac significantly influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Following oral administration, sulindac is approximately 90% absorbed. drugbank.comnih.gov The parent drug and its metabolites are extensively bound to plasma proteins, primarily albumin. rxlist.com

The mean half-life of the parent drug, sulindac, is approximately 7.8 hours, while its active sulfide metabolite has a longer mean half-life of 16.4 hours, contributing to its sustained therapeutic effect. drugbank.com The differential metabolism of the (S) and (R) enantiomers leads to variations in their plasma concentrations and duration of action. For instance, the conversion of the active sulindac sulfide back to the parent sulindac is stereoselectively catalyzed, with flavin-containing monooxygenases (FMOs) showing a high degree of stereoselectivity towards the R-isomer of sulindac sulfoxide. nih.gov

The extensive enterohepatic circulation of sulindac and its sulfone metabolite, more so than the active sulfide metabolite, also plays a crucial role in its pharmacokinetics. rxlist.comfda.govdrugbank.com This recirculation helps to maintain plasma concentrations of the drug. hmdb.ca Ultimately, about half of the administered dose is excreted in the urine, mainly as the conjugated sulfone metabolite. fda.govdrugbank.comnih.gov

Interactive Data Table: Kinetic Parameters of Sulindac Sulfoxide Formation

This table summarizes the kinetic parameters for the formation of R- and S-sulindac sulfoxide in human liver and kidney microsomes.

| Tissue | Enantiomer | Vmax (nmol/min/mg) | Km (µM) |

| Liver Microsomes | R-Sulindac Sulfoxide | 1.5 ± 0.50 | 15 ± 5.1 |

| Liver Microsomes | S-Sulindac Sulfoxide | 1.1 ± 0.36 | 16 ± 6.1 |

| Kidney Microsomes | R-Sulindac Sulfoxide | 0.9 ± 0.29 | 15 ± 2.9 |

| Kidney Microsomes | S-Sulindac Sulfoxide | 0.5 ± 0.21 | 22 ± 1.9 |

Data sourced from a study on the stereoselective sulfoxidation of sulindac sulfide. nih.govresearchgate.netresearchgate.net

Molecular Mechanisms of Action and Cellular Signaling Pathways of S Sulindac and Its Stereospecific Metabolites

Cyclooxygenase (COX)-Independent Mechanisms of Antineoplastic Activity

The anticancer effects of sulindac (B1681787) and its metabolites are not solely dependent on their ability to inhibit COX enzymes. nih.gov Studies have revealed that sulindac sulfone, a metabolite with no COX inhibitory activity, still exhibits tumor cell growth inhibition and induces apoptosis, providing strong evidence for COX-independent pathways. nih.govaacrjournals.org These alternative mechanisms are crucial as they offer the potential to develop safer and more effective anticancer agents by uncoupling the therapeutic effects from the toxicities associated with long-term COX inhibition. mdpi.comresearchgate.net

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Phosphodiesterase (PDE) Inhibition and cGMP/PKG Signaling Activation

One of the most well-characterized COX-independent mechanisms of sulindac's antineoplastic activity involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. mdpi.comnih.gov Sulindac and its metabolites, particularly the sulfide (B99878) and sulfone forms, inhibit cGMP phosphodiesterase (PDE) enzymes. mdpi.comnih.gov This inhibition leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG), triggering downstream signaling cascades that result in cell cycle arrest and apoptosis. mdpi.comnih.gov

Research has identified specific PDE isozymes as targets for sulindac and its metabolites. Notably, PDE5 and PDE10 have been shown to be overexpressed in the early stages of carcinogenesis and are crucial for the proliferation and survival of cancer cells. mdpi.comresearchgate.net

PDE5: Sulindac sulfide has been found to selectively inhibit PDE5, an isozyme overexpressed in breast and colon tumor cells. nih.govaacrjournals.org The inhibition of PDE5 by sulindac sulfide leads to an accumulation of cGMP, activation of PKG, and subsequent induction of apoptosis in cancer cells. aacrjournals.orgfrontiersin.org This effect is selective for tumor cells, as normal cells often rely on different PDE isozymes for cGMP hydrolysis. researchgate.netaacrjournals.org The IC50 value for the inhibition of PDE5 by sulindac sulfide has been reported to be 38 μM. nih.gov

PDE10: In addition to PDE5, PDE10 has also been identified as a key target. researchgate.netnih.gov Like PDE5, PDE10 is overexpressed in colon tumor cells and is essential for their growth. nih.gov Dual inhibition of both PDE5 and PDE10 has been shown to be more effective in suppressing colon tumor cell growth than inhibiting either isozyme alone. nih.gov Novel sulindac derivatives have been developed to specifically target PDE5 and/or PDE10, demonstrating potent anticancer activity. anserpress.orgnih.gov

| Target Isozyme | Role in Cancer | Effect of (S)-Sulindac Metabolite Inhibition |

| PDE5 | Overexpressed in breast and colon tumors; essential for cancer cell proliferation and survival. mdpi.comresearchgate.netaacrjournals.org | Selectively inhibited by sulindac sulfide, leading to increased intracellular cGMP, PKG activation, and apoptosis in tumor cells. nih.govaacrjournals.org |

| PDE10 | Overexpressed in colon tumors; essential for cancer cell growth. mdpi.comresearchgate.netnih.gov | Inhibition, often in conjunction with PDE5, leads to enhanced suppression of tumor cell growth. nih.gov |

The inhibition of PDE isozymes by sulindac metabolites results in the accumulation of intracellular cGMP, a key second messenger. nih.gov This elevation in cGMP directly activates cGMP-dependent protein kinase (PKG). nih.govaacrjournals.org Activated PKG then phosphorylates various downstream target proteins, initiating signaling cascades that culminate in the inhibition of cancer cell growth and the induction of apoptosis. mdpi.comnih.gov One of the key substrates of PKG is the vasodilator-stimulated phosphoprotein (VASP); phosphorylation of VASP at Serine 239 is a well-established marker of PKG activation. nih.gov Studies have demonstrated that treatment with sulindac sulfide leads to a time- and dose-dependent increase in VASP phosphorylation in cancer cells. nih.gov The activation of the cGMP/PKG pathway appears to be a central mechanism through which sulindac exerts its COX-independent anticancer effects. mdpi.comresearchgate.net

Characterization of PDE Isozyme Targets (e.g., PDE5, PDE10)

Modulation of Wnt/β-catenin Signaling Pathway Dynamics

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. frontiersin.orgmdpi.com Sulindac and its metabolites have been shown to inhibit this pathway through multiple mechanisms, contributing to their antineoplastic activity. mdpi.comnih.gov

One proposed mechanism is the direct interaction of sulindac with Dishevelled (Dvl), a key scaffolding protein in the Wnt pathway. nih.gov Sulindac has been shown to bind to the PDZ domain of Dvl, thereby preventing its interaction with the Frizzled receptor and blocking the transmission of the Wnt signal. mdpi.comnih.gov

Furthermore, the activation of the cGMP/PKG pathway by sulindac metabolites has been directly linked to the suppression of Wnt/β-catenin signaling. nih.govnih.gov Activated PKG can phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. researchgate.netnih.gov This leads to decreased nuclear localization of β-catenin and a reduction in the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. nih.govmdpi.com Consequently, the expression of downstream target genes that promote cell proliferation and survival, such as cyclin D1 and survivin, is downregulated. nih.govnih.gov This suppression of Wnt/β-catenin signaling by sulindac has been observed in various cancer cell lines, including those from the colon, breast, and lung. frontiersin.orgnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a component of the MAPK network, is frequently hyperactivated in cancer and represents an attractive target for cancer therapy. aacrjournals.org

Studies have demonstrated that sulindac metabolites, including the sulfide and sulfone forms, can inhibit the phosphorylation of ERK1/2 in a time- and dose-dependent manner in colon cancer cells. aacrjournals.orgnih.gov This inhibition of ERK1/2 phosphorylation is associated with the induction of apoptosis. nih.govaacrjournals.org The mechanism appears to be independent of the cGMP/PKG pathway, suggesting that sulindac modulates multiple signaling pathways to achieve its full apoptotic effect. aacrjournals.orgnih.gov For instance, pretreatment with sulindac sulfide has been shown to block the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2. drugbank.com The inhibition of the ERK1/2 pathway is considered a significant contributor to the programmed cell death induced by sulindac metabolites. nih.govaacrjournals.org

| Research Finding | Cell Line(s) | Effect of this compound Metabolites | Reference |

| Inhibition of ERK1/2 phosphorylation | HCT116 | Sulindac sulfide and sulfone inhibited ERK1/2 phosphorylation at 24 and 48 hours. | aacrjournals.orgresearchgate.net |

| Blockade of EGF-induced ERK1/2 phosphorylation | HT29 | Sulindac sulfide blocked EGF-stimulated phosphorylation of ERK1/2. | drugbank.com |

| Requirement of ERK1/2 inhibition for apoptosis | HT29 | Inhibition of ERK1/2 was necessary for sulindac-induced apoptosis. | aacrjournals.org |

c-Jun N-terminal Kinase (JNK) Activation

This compound and its related metabolites have been shown to modulate the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical regulator of cellular processes including apoptosis and inflammation. aacrjournals.org Research indicates that treatment of colon cancer cells with this compound (sulindac sulfide) leads to a transient increase in the phosphorylation of JNK. aacrjournals.org This activation is observed at time points and concentrations consistent with the induction of apoptosis. aacrjournals.org

Investigation of Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation, cell survival, and proliferation. This compound and its parent compound have been found to inhibit the activation of this pathway. nih.govcapes.gov.br This inhibition is attributed to the ability of sulindac and its metabolites to decrease the kinase activity of IκB kinase beta (IKKβ). nih.govclinicaleducation.org IKKβ is essential for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting IKKβ, this compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes. nih.govclinicaleducation.org

This inhibitory effect on the NF-κB pathway has been observed in colon cancer cells and other cell lines. nih.govnih.gov The concentrations of sulindac that inhibit IKKβ activity also correlate with a reduction in the proliferation of colon cancer cells, suggesting that this mechanism is a significant contributor to the drug's anti-inflammatory and growth-inhibitory properties. nih.gov Interestingly, while some studies show inhibition of NF-κB activation, others report that under certain conditions, NSAIDs like sulindac sulfide can actually induce the degradation of IκB and promote the nuclear translocation of NF-κB, an effect that was causally associated with apoptosis induction in several cancer cell lines. mdpi.com

Inhibition of Ras-Mediated Signal Transduction

The Ras proteins are a family of small GTPases that act as critical nodes in signaling pathways controlling cell proliferation, differentiation, and survival. Mutations in Ras genes are common in human cancers, leading to constitutively active Ras signaling. aacrjournals.org this compound has been identified as a direct inhibitor of Ras-mediated signal transduction. nih.govnih.gov

Research has demonstrated that this compound can directly bind to the p21ras protein in a non-covalent manner. nih.gov This binding interferes with key interactions in the Ras signaling cascade. Specifically, this compound inhibits the interaction between p21ras and the Ras-binding domain of its primary effector, Raf kinase. nih.govaacrjournals.org This disruption leads to a decrease in the activation of c-Raf-1 kinase and subsequent downstream signaling, including the MAP/ERK kinase pathway. nih.govaacrjournals.org

Furthermore, this compound has been shown to impair both the nucleotide exchange on p21ras facilitated by CDC25 and the p120GAP-accelerated GTPase reaction. nih.gov The ability of this compound to inhibit Ha-Ras-mediated cellular transformation has been demonstrated to be specific, as it did not inhibit transformation caused by other oncogenes in the same study. nih.gov These findings highlight this compound's potential as a lead compound for developing drugs that directly target and inhibit Ras-driven cell proliferation and malignant transformation. nih.gov Derivatives of sulindac have been developed with the aim of improving Ras-inhibitory activity while reducing COX inhibition. aacrjournals.orgmdpi.com

Suppression of Akt/mTOR Signaling and Induction of Autophagy

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. A novel derivative of this compound, sulindac sulfide amide (SSA), has been shown to potently inhibit lung adenocarcinoma cell growth by suppressing this pathway. nih.govebi.ac.uk

Treatment with SSA leads to the inhibition of Akt and mTOR phosphorylation, as well as the phosphorylation of their downstream effectors, such as p70S6K and 4E-BP1. nih.govresearchgate.netnih.gov This suppression of Akt/mTOR signaling is directly linked to the induction of autophagy, a catabolic process involving the degradation of cellular components within lysosomes. nih.govresearchgate.net The induction of autophagy by SSA is characterized by the formation of autophagosomes and is associated with cell death. nih.gov The role of autophagy in this context is confirmed by experiments showing that knockdown of the autophagy-related gene Atg7 attenuates SSA-induced cell death. nih.gov

Notably, SSA-induced cell death primarily occurs through autophagy, with no significant activation of caspases or cleavage of PARP observed at its IC50 value. nih.gov This indicates a mechanism distinct from classical apoptosis. Overexpression of a constitutively active form of Akt can confer resistance to SSA-induced cell death and reduce autophagy markers, further solidifying the link between Akt/mTOR suppression and autophagy induction. nih.govebi.ac.uknih.gov This unique mechanism of action, coupled with its lack of COX inhibition, makes SSA a promising candidate for further development. nih.gov

Activation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression related to metabolism and cell proliferation. bioline.org.brnih.gov The role of this compound in relation to PPARδ is complex and appears to be antagonistic. Some studies have implicated PPARδ as a potential oncogenic effector in colorectal cancer, and it has been suggested that NSAIDs like sulindac may suppress tumorigenesis by antagonizing PPARδ-activated gene transcription. bioline.org.brpnas.org This is supported by findings that sulindac can inhibit tumor formation by blocking PPARδ activation. bioline.org.br

Research has shown that NSAIDs, including sulindac, can promote apoptosis in colorectal cancer cells, and this effect can be counteracted by the overexpression of PPARβ/δ. mdpi.com It has been proposed that these NSAIDs suppress PPARβ/δ activity by directly inhibiting its ability to bind to DNA. mdpi.com In contrast, some derivatives of this compound have been specifically designed to act as agonists for a different PPAR isoform, PPARγ, while lacking COX-inhibitory activity. nih.govacs.org This highlights the potential for modifying the sulindac structure to selectively target different PPAR isoforms. However, the predominant evidence regarding this compound itself points towards an antagonistic relationship with PPARδ signaling in the context of cancer. bioline.org.brpnas.org

Mechanisms of Apoptosis Induction and Cell Cycle Regulation

Induction of Programmed Cell Death in Neoplastic Cells

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. jci.orgspandidos-publications.comresearchgate.net This pro-apoptotic activity is a key component of its anti-neoplastic effects and is often independent of its COX-inhibitory function. mdpi.com The induction of apoptosis by this compound involves the modulation of several key regulatory proteins.

In breast cancer cells, for example, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.com This shift in the Bax/Bcl-2 ratio triggers the downstream activation of effector caspases, such as caspase-3, culminating in apoptotic cell death. spandidos-publications.com Similarly, in ovarian cancer cells, sulindac has been shown to significantly increase the levels of cleaved caspase-3, caspase-8, and caspase-9. frontiersin.org

The potency of this compound in inducing these cellular responses is notably higher than that of its parent compound, sulindac. jci.org Studies on breast cancer cells have shown that derivatives of this compound, such as sulindac sulfide amide (SSA), are even more potent at inducing apoptosis. mdpi.com This induction of apoptosis is often accompanied by cell cycle arrest, typically in the G1 phase, which further contributes to the inhibition of cancer cell proliferation. spandidos-publications.comfrontiersin.org

Interactive Table of Research Findings on this compound's Mechanisms

| Pathway/Mechanism | Key Finding | Cell Lines Studied | Reference(s) |

| JNK Activation | Transiently increases JNK phosphorylation. | HCT116 (Colon) | aacrjournals.org |

| NF-κB Modulation | Inhibits IKKβ kinase activity, blocking NF-κB activation. | Colon cancer cells, COS cells | nih.govclinicaleducation.org |

| Ras Inhibition | Directly binds to p21ras, inhibiting interaction with Raf kinase. | Not specified in abstract | nih.govaacrjournals.org |

| Akt/mTOR & Autophagy | SSA derivative suppresses Akt/mTOR, inducing autophagic cell death. | Lung adenocarcinoma cells | nih.govresearchgate.net |

| PPARδ Modulation | Antagonizes PPARδ-activated gene transcription. | Colorectal cancer cells | bioline.org.brmdpi.com |

| Apoptosis Induction | Downregulates Bcl-2, upregulates Bax, activates caspases. | MCF-7 (Breast), HT-29 (Colon), Ovarian cancer cells | jci.orgspandidos-publications.comfrontiersin.org |

Regulation of Cell Cycle Progression (e.g., G1 Phase Arrest)

This compound and its metabolites, particularly sulindac sulfide, have been shown to exert significant control over cell cycle progression, primarily by inducing a G1 phase arrest in various cancer cell lines. nih.gov This interruption of the cell cycle is a key mechanism behind its anti-proliferative effects. frontiersin.orgjci.org

The induction of G1 arrest is achieved through the modulation of several key regulatory proteins. Research indicates that sulindac treatment leads to the suppression of G1-specific cyclins, such as cyclin D1, cyclin E, and cyclin A. nih.govfrontiersin.orgnih.gov This is complemented by the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6. frontiersin.orgnih.gov The downregulation of these cyclins and the inactivation of their associated CDKs are critical events that halt the cell's transition from the G1 to the S phase. nih.gov

Furthermore, the tumor suppressor protein p21waf1/cip1 is a crucial mediator in this process. Studies have demonstrated that sulindac sulfide strongly induces the expression of p21waf1/cip1 in a dose-dependent manner. tandfonline.com This induction appears to be independent of p53 function in certain cell lines. tandfonline.com The elevated levels of p21 lead to the hypophosphorylation and subsequent inactivation of the retinoblastoma protein (Rb), a key regulator of the G1/S checkpoint. tandfonline.com

The collective effect of these molecular changes is a profound arrest of cells in the G1 phase of the cell cycle. For instance, in squamous cell carcinoma of the head and neck (SCCHN) cells, treatment with 200 µM sulindac sulfide increased the G1-phase population from 29.2% to 70.5%, with a corresponding decrease in the S phase population from 49.6% to 11.3%. tandfonline.com Similarly, in ovarian cancer cell lines, 100 µM sulindac increased the G1 phase population from 46.7% to 62.8% in MES cells and from 50.0% to 65.6% in OVCAR5 cells. frontiersin.org

Table 1: Effect of Sulindac and its Metabolites on Cell Cycle Distribution

| Cell Line | Compound | Concentration (µM) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |

|---|---|---|---|---|---|

| UM-SCC-1 (SCCHN) | Sulindac Sulfide | 200 | 29.2% | 70.5% | tandfonline.com |

| MES (Ovarian Cancer) | Sulindac | 100 | 46.7% | 62.8% | frontiersin.org |

Differential Cytotoxicity and Cellular Protection under Oxidative Stress

This compound and its metabolites exhibit a fascinating dual functionality in the context of oxidative stress, demonstrating the ability to selectively enhance the killing of cancer cells while simultaneously protecting normal cells from oxidative damage. capes.gov.brnih.govresearchgate.net This differential effect is largely independent of its well-known cyclooxygenase (COX) inhibitory activity. researchgate.netplos.org

In cancer cells, sulindac pretreatment has been found to enhance cell death induced by oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide. plos.org This sensitization is linked to a significant increase in intracellular reactive oxygen species (ROS) and a loss of mitochondrial membrane potential, ultimately leading to apoptosis. plos.orgmdpi.com The toxic metabolite, sulindac sulfide, plays a role by uncoupling mitochondrial oxidative phosphorylation and increasing ROS generation. nih.govresearchgate.net This suggests that sulindac exploits the already heightened state of oxidative stress often found in cancer cells, pushing them past a threshold for survival. plos.org

Conversely, in normal cells, this compound demonstrates a protective effect against oxidative stress. capes.gov.brresearchgate.net Studies on normal lung cells and retinal pigmented epithelial (RPE) cells have shown that sulindac can protect against chemical oxidative damage or insults like oxygen-glucose deprivation. capes.gov.brpnas.orgarvojournals.org The mechanism of this protection is thought to be similar to ischemic preconditioning, a process where a mild stress induces a protective state against subsequent, more severe insults. researchgate.netpnas.org This protective response may involve the modulation of signaling pathways like Wnt/β-catenin and the induction of protective proteins such as Hsp70. nih.govresearchgate.netpnas.org The oxidized metabolite, sulindac sulfone, which is not a potent NSAID, can also confer this protective effect, further highlighting that the mechanism is distinct from COX inhibition. pnas.org

This differential activity underscores a unique therapeutic potential, whereby the compound could selectively target cancerous tissue for destruction while shielding healthy tissue from oxidative damage.

Table 2: Differential Effects of Sulindac under Oxidative Stress

| Cell Type | Condition | Effect of Sulindac/Metabolites | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Human Colon & Lung Cancer Cells | Exposure to oxidizing agents (e.g., TBHP, H₂O₂) | Enhanced cell killing/apoptosis | Increased intracellular ROS, loss of mitochondrial membrane potential. plos.orgmdpi.com | plos.org |

| Normal Lung Cells | Oxidative Stress | Protection against oxidative damage | Not fully elucidated, but COX-independent. | capes.gov.brresearchgate.net |

| Retinal Pigmented Epithelial (RPE) Cells | Chemical oxidative damage or UV light | Protection against cell death | Induction of a protective response similar to ischemic preconditioning; involves PKG, PKC epsilon, and mitochondrial ATP-sensitive K+ channels. pnas.org | pnas.orgarvojournals.org |

Structure Activity Relationship Sar Studies and Rational Drug Design for S Sulindac Analogs

Systematic Chemical Modifications of the Sulindac (B1681787) Scaffold

Systematic modifications of the sulindac scaffold have been crucial in understanding the molecular features responsible for its biological activities. A key focus has been the modification of the carboxylic acid group, which is known to be critical for cyclooxygenase (COX) inhibition. aacrjournals.org By altering this functional group, researchers have successfully designed analogs with reduced or eliminated COX inhibitory activity while retaining or even enhancing their anticancer properties. aacrjournals.orgnih.gov

Design and Synthesis of Amide Derivatives (e.g., Sulindac Sulfide (B99878) Amide (SSA))

A significant breakthrough in the development of COX-independent anticancer agents from sulindac was the synthesis of amide derivatives. aacrjournals.orgtandfonline.com One of the most studied examples is Sulindac Sulfide Amide (SSA). aacrjournals.orgopenmedicinalchemistryjournal.com In SSA, the carboxylate moiety of sulindac sulfide is replaced with an N,N-dimethylethylenediamine group. openmedicinalchemistryjournal.com This modification was prompted by in silico modeling studies which indicated the essential role of the carboxylate group for binding to COX-1 and COX-2. aacrjournals.org

The synthesis of SSA involves the reaction of sulindac with N,N-dimethylaminoethylamine using a coupling agent, followed by the reduction of the sulfoxide (B87167). aacrjournals.org This structural change dramatically reduces its ability to inhibit COX enzymes. aacrjournals.orgnih.gov For instance, SSA was found to be 68-fold and 10-fold less potent than sulindac sulfide in inhibiting COX-1 and COX-2, respectively. nih.gov Despite this, SSA demonstrates potent growth-inhibitory and apoptosis-inducing effects in various cancer cell lines, including colon, breast, and lung cancer. aacrjournals.orgnih.govebi.ac.uk

Further SAR studies on amide analogs have explored a variety of acyclic, cyclic, aromatic, and neutral amides. nih.gov These studies have led to the identification of additional potent compounds, some with nanomolar inhibitory activities against specific cancer cell lines. openmedicinalchemistryjournal.comnih.gov

Development of Phospho-Derivatives

Another strategic modification of the sulindac scaffold involves the creation of phospho-derivatives. Phospho-sulindac (PS) was developed by modifying the carboxyl group of sulindac. nih.gov This modification aimed to improve anticancer efficacy and reduce the toxicity associated with COX inhibition. nih.gov However, the carboxylester bond in PS was found to be unstable, leading to significant hydrolysis back to sulindac. nih.gov

To address this, phospho-sulindac amide (PSA) was synthesized. nih.gov The metabolism of PSA has been studied in vitro, revealing that it undergoes extensive hydroxylation and sulfoxidation but is not hydrolyzed back to sulindac. nih.gov This metabolic stability, coupled with increased lipophilicity compared to sulindac, suggests that PSA may have an improved pharmacological profile. nih.gov In preclinical models, phospho-sulindac has shown considerable safety and efficacy in colon cancer prevention. nih.gov

Exploration of Sulfoximine (B86345) Derivatives

The replacement of the sulfoxide group in sulindac with a sulfoximine moiety represents another avenue of chemical modification. Sulfoximines are recognized as important structural motifs in drug discovery. bohrium.com Recently, sulindac and its methyl ester have been converted into their corresponding sulfoximines to explore their potential as anticancer agents. mdpi.comresearchgate.net

The synthesis of sulindac sulfoximine derivatives has been reported, and these compounds have been tested against a panel of cancer cell lines, including glioblastoma, breast cancer, liver cancer, colon cancer, and cervical cancer. mdpi.comresearchgate.net Preliminary results have shown interesting antitumor activity, encouraging further investigation into this class of derivatives. researchgate.net Compounds containing the sulfoximine group have shown promise as inhibitors of enzymes like COX-2. mdpi.com

SAR of α-Methyl Amide Analogs

To further probe the SAR of sulindac derivatives, α-methyl amide analogs have been synthesized and evaluated. nih.gov The addition of a methyl group at the α-position of the acetic acid side chain introduces a chiral center, creating a scaffold similar to the "profen" class of NSAIDs. nih.govresearchgate.net

A library of these α-methyl sulindac amides was prepared by first introducing the α-methyl group and then coupling the resulting acid with various amines. nih.gov Screening of these compounds against prostate, colon, and breast cancer cell lines revealed several active compounds. nih.gov Notably, some of these analogs displayed potent inhibitory activity against leukemia cell lines, with one compound showing sub-nanomolar inhibition. nih.gov These findings suggest that the introduction of an α-methyl group can lead to potent and, in some cases, selective anticancer agents. nih.gov

Rational Design for Enhanced COX-Independent Anticancer Activity

A primary goal in the rational design of (S)-sulindac analogs has been to enhance their anticancer activity while minimizing or eliminating COX inhibition to improve safety. aacrjournals.orgnih.gov This has been largely successful through modifications of the carboxylate group, as seen with amide and phospho-derivatives. aacrjournals.orgnih.gov

The anticancer activity of these non-COX-inhibitory derivatives is attributed to various COX-independent mechanisms. nih.govscienceopen.com One proposed target is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). nih.govresearchgate.net Sulindac metabolites have been shown to inhibit cGMP PDE, and derivatives like SSA were rationally designed to enhance this activity. nih.govresearchgate.net This inhibition leads to an increase in intracellular cGMP, activation of protein kinase G (PKG), and subsequent downstream effects that include the induction of apoptosis and inhibition of cell proliferation. nih.govresearchgate.net

Another molecular target that has been explored is the peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgacs.org A series of 2′-des-methyl sulindac sulfide derivatives were synthesized and found to be potent PPARγ agonists, a property that was dependent on the presence of the carboxylic acid side chain and nonpolar substituents on the benzylidene ring. acs.orgacs.org

The development of these analogs provides strong evidence that the anti-inflammatory and anticancer activities of sulindac can be effectively separated. nih.gov

Correlation of Structural Modifications with Specific Molecular Target Interactions

The systematic structural modifications of this compound have provided valuable insights into how specific chemical features correlate with interactions at various molecular targets.

Cyclooxygenase (COX): The carboxylic acid moiety is paramount for COX inhibition. aacrjournals.org Its replacement with an amide group, as in SSA, or its modification into a phospho-derivative significantly diminishes or abolishes COX-1 and COX-2 binding. aacrjournals.orgnih.govnih.gov

cGMP Phosphodiesterase (PDE): The modification of the carboxylate to an amide in SSA not only reduces COX affinity but also enhances inhibitory activity against cGMP PDE isozymes like PDE5. nih.govresearchgate.net Molecular modeling studies suggest that sulindac sulfide and its analogs can occupy the same binding pocket as known PDE5 inhibitors like sildenafil. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): For activation of PPARγ by 2′-des-methyl sulindac sulfide derivatives, the carboxylic acid side chain is essential for forming key hydrogen bonds within the ligand-binding domain. acs.orgacs.org Nonpolar and aromatic substitutions on the benzylidene ring were also found to be crucial for potent activation. acs.orgacs.org

Aldose Reductase (AR): Sulindac and its metabolites are effective inhibitors of human aldose reductase. Crystallographic analysis has shown that the distinct scaffold of these compounds allows for π-π stacking interactions, which are pivotal for their high inhibitory activity against this enzyme. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) of Sulindac and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Sulindac Sulfide (SS) | HT-29 (Colon) | 73 |

| SW480 (Colon) | 85 | |

| HCT116 (Colon) | 73 | |

| Lung Tumor Cells | 44-52 | |

| Sulindac Sulfide Amide (SSA) | HT-29 (Colon) | 2 |

| SW480 (Colon) | 5 | |

| HCT116 (Colon) | 5 | |

| Lung Tumor Cells | 2-5 | |

| Sulindac | Colon Cancer Cells | ~479 |

| Phospho-Sulindac (P-S) | Colon Cancer Cells | Lower than Sulindac |

This table is based on data from multiple sources. aacrjournals.orgebi.ac.uknih.govgoogle.com

The next table provides an overview of the inhibitory activity of selected α-methyl amide analogs of Sulindac.

| Compound Number | Cancer Cell Line Panel | Activity |

| 14 | Leukemia | Sub-nanomolar inhibition |

| 20 | Leukemia | Low micromolar inhibition |

| 24 | Leukemia | Low micromolar inhibition |

| 57 (racemic) | Acute Lymphoblastic Leukemia (5 cell lines) | Good inhibitory activity |

| Prostate, Colon, Breast Cancer | Potent inhibition |

This table is based on data from reference nih.gov.

Advanced Analytical Methodologies for S Sulindac and Its Metabolites in Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is the cornerstone for the analysis of sulindac (B1681787) and its metabolites, enabling the separation of its stereoisomers and the quantification of related compounds in research settings. oup.com Sulindac, a prodrug, contains a chiral sulfoxide (B87167) and is metabolized through reversible reduction to the active sulfide (B99878), irreversible oxidation to the sulfone, and conjugation. oup.com The stereochemical complexity of this metabolism requires methods that can resolve and measure each enantiomer and metabolite distinctly. oup.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the enantiomeric resolution of sulindac. The separation of (S)-sulindac from its (R)-enantiomer is typically achieved using chiral stationary phases (CSPs). An amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP, such as Chiralpak AD, has proven effective for this purpose. oup.comresearchgate.net

Research has demonstrated a sequential achiral-chiral chromatographic technique to determine the enantiomeric composition in biological fluids. oup.com This involves an initial reversed-phase HPLC separation to isolate sulindac from its metabolites, followed by chiral phase analysis of the collected sulindac fraction. oup.comresearchgate.net Using these methods, the elution order has been consistently determined to be (–)-(S)-sulindac followed by (+)-(R)-sulindac. oup.comresearchgate.net Characterization of the separated enantiomers is often confirmed using chiroptical methods like circular dichroism spectroscopy and NMR with chiral shift reagents. oup.comresearchgate.net

Table 1: HPLC Conditions for Enantiomeric Separation of Sulindac

| Parameter | Condition | Source |

|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, 10 μm) | oup.comresearchgate.net |

| Mobile Phase | Hexane:Ethanol (85:15 v/v) with 0.05% v/v Trifluoroacetic Acid | oup.comresearchgate.net |

| Flow Rate | 1.0 mL/min | oup.comresearchgate.net |

| Detection | UV at 340 nm | oup.com |

| Elution Order | (-)-(S)-sulindac before (+)-(R)-sulindac | oup.comresearchgate.net |

| Separation Factor (α) | 1.43 | oup.comresearchgate.net |

| Resolution (Rs) | 2.46 | oup.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of sulindac and its metabolites, including increased resolution, higher sensitivity, shorter run times, and reduced solvent consumption. rsc.orgrsc.org UPLC methods, utilizing columns with sub-2 µm particles, can achieve the simultaneous determination of sulindac, sulindac sulfide, and sulindac sulfone in human plasma within minutes. researchgate.net

A typical UPLC method employs a C18 column, such as the Waters Acquity UPLC BEH C18, with a gradient elution. rsc.orgresearchgate.net This approach provides superior reliability and accuracy compared to older methods, making it highly suitable for pharmacokinetic studies. researchgate.net The enhanced separation efficiency allows for clear distinction between the parent drug and its key metabolites in a single chromatographic run.

Table 2: UPLC Method for Simultaneous Analysis of Sulindac and Metabolites

| Parameter | Condition | Source |

|---|---|---|

| System | Waters Acquity UPLC | rsc.orgresearchgate.net |

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | rsc.orgresearchgate.net |

| Mobile Phase | Gradient elution with Ammonium Formate buffer (20 mM, 1% acetic acid) and Acetonitrile | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | Photodiode Array (PDA) at 328 nm | researchgate.net |

| Run Time | < 5 minutes | researchgate.net |

For comprehensive metabolite profiling and high-sensitivity quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.gov These techniques are used to determine the concentrations of sulindac, its sulfide and sulfone metabolites, and their corresponding glucuronide conjugates in various biological matrices, including plasma, liver, and gastrointestinal homogenates. nih.govnih.gov

LC-MS/MS analysis is performed using a tandem quadrupole mass spectrometer, often with electrospray ionization (ESI) in either positive or negative ion mode. nih.gov Multiple reaction monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This allows for the identification and quantification of metabolites, such as PS sulfone and various glucuronides, which are crucial for understanding the complete metabolic fate of sulindac. nih.gov

Table 3: LC-MS/MS Transitions for Sulindac and its Metabolites

| Compound | Ionization Mode | m/z Transition | Source |

|---|---|---|---|

| Sulindac | Positive | 357 → 333 | nih.gov |

| Sulindac Sulfone | Positive | 373 → 233 | nih.gov |

| Sulindac Sulfide | Positive | 341 → 234 | nih.gov |

| Sulindac Acyl Glucuronide | Positive | 533 → 339 | nih.gov |

| Sulindac Sulfone Acyl Glucuronide | Positive | 549 → 355 | nih.gov |

| Sulindac Sulfide Acyl Glucuronide | Positive | 517 → 323 | nih.gov |

| Sulindac | Negative | 311 → 296 | nih.gov |

| Sulindac Sulfone | Negative | 327 → 264 | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Application of Spectroscopic and Electrochemical Approaches in Research

Alongside chromatography, various spectroscopic and electrochemical methods play a significant role in the analysis of this compound and its interactions.

Spectroscopic Methods :

UV-Visible Spectroscopy : This is the most common detection method coupled with HPLC and UPLC systems for quantifying sulindac and its metabolites, typically monitoring at wavelengths around 328-340 nm. oup.com

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) : These techniques are vital for the absolute stereochemical assignment of the separated sulindac enantiomers. oup.comresearchgate.net CD spectroscopy measures the differential absorption of circularly polarized light, while NMR with chiral shift reagents helps to distinguish between the spatial arrangements of the enantiomers. oup.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to investigate conformational changes in proteins upon binding to sulindac and to characterize the drug in different formulations. researchgate.netmdpi.com For instance, the stretching vibration of the C=O group appears around 1701 cm⁻¹. mdpi.com

Surface-Enhanced Raman Scattering (SERS) : SERS is an emerging technique for the trace-level detection and quantification of sulindac. researchgate.net By adsorbing sulindac onto silver nanoparticles, a significant enhancement of the Raman signal is achieved, allowing for detection limits as low as 1x10⁻¹⁰ M. researchgate.net Key enhanced bands correspond to the -S=O, -C=O, and aromatic ring stretching vibrations. researchgate.net

Electrochemical Approaches :

Amperometric Detection : Liquid chromatography coupled with amperometric detection provides a sensitive method for the quantitative determination of sulindac in plasma. nih.gov The method involves setting a potential on the working electrode (e.g., +0.9 V) to electrochemically detect the analyte as it elutes from the column, with detection limits in the low ng/mL range. nih.gov Various voltammetric methods have been employed for the analysis of non-steroidal anti-inflammatory drugs, including sulindac. researchgate.net

Method Validation for Metabolic and Pharmacokinetic Studies in Preclinical Models

The reliability of data from metabolic and pharmacokinetic studies in preclinical models, such as rats and mice, depends on rigorously validated analytical methods. nih.govescholarship.orgbmj.com Validation is performed to ensure the method is accurate, precise, sensitive, and specific for its intended purpose. researchgate.net Key validation parameters for HPLC and UPLC methods used in sulindac research are well-documented. rsc.org

Validation typically includes establishing linearity over a specific concentration range, determining the lower limit of quantification (LLOQ), and assessing intra- and inter-day precision and accuracy. For UPLC-PDA methods, linearity is often demonstrated with correlation coefficients (r²) greater than 0.99 for sulindac and its metabolites. The accuracy is generally expected to be within 85-115%, and precision, expressed as the coefficient of variation (CV), should not exceed 15%. Such validated methods have been successfully applied to pharmacokinetic studies in preclinical models, providing crucial data on the absorption, distribution, metabolism, and excretion of this compound. researchgate.netnih.govescholarship.org

Table 4: Representative Validation Parameters for UPLC-PDA Method in Human Plasma

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (RE%) | Source |

|---|---|---|---|---|---|---|

| Sulindac | 5.0–2000 | 5.0 | 1.98–4.79 | 4.92–11.06 | 94.92–109.16 | |

| Sulindac Sulfide | 5.0–2000 | 5.0 | 2.45–3.78 | 5.21–9.87 | 95.83–105.74 |

| Sulindac Sulfone | 5.0–2000 | 5.0 | 3.25–5.18 | 6.53–10.25 | 96.35–108.21 | |

Drug Repurposing and Novel Therapeutic Applications of S Sulindac

Investigation for Neurodegenerative Disorders (e.g., Alzheimer's Disease, Fragile X Syndrome)

(S)-Sulindac and its metabolites are being investigated for their potential in treating neurodegenerative disorders. In the context of Alzheimer's disease, the sulfide (B99878) metabolite of sulindac (B1681787), sulindac sulfide, has been shown to interact with amyloid-β (Aβ) fibrils. researchgate.net It intercalates between the β-strands of the fibrils, binding to hydrophobic cavities without causing significant structural changes. researchgate.net This interaction is of interest as Aβ plaque formation is a key pathological hallmark of Alzheimer's. Computational drug repurposing studies have also identified sulindac sulfide as a potential candidate for Alzheimer's therapy. nih.gov

In the case of Fragile X Syndrome, a genetic condition that causes intellectual disability, this compound has been identified as a promising therapeutic candidate through Disease-Gene Expression Matching (DGEM). researchgate.net Preclinical studies in animal models of Fragile X have shown encouraging results. researchgate.net Furthermore, in silico data suggests a synergistic effect when this compound is used in combination with other drugs for the treatment of Fragile X Syndrome. google.com

Combination Therapy Strategies Utilizing this compound and its Derivatives

To enhance its therapeutic efficacy and overcome potential resistance, this compound and its derivatives are often explored in combination with other agents.

Research has demonstrated that sulindac can act synergistically with conventional chemotherapeutic agents like paclitaxel (B517696). In studies on ovarian cancer cell lines, the combination of sulindac and paclitaxel resulted in a synergistic inhibition of cell growth in both paclitaxel-sensitive and resistant cells. nih.gov This suggests that sulindac may enhance the sensitivity of cancer cells to paclitaxel. nih.govresearchgate.net The combination has been found to be more potent in inducing apoptosis compared to either agent alone. nih.gov Similar synergistic effects have been observed in lung cancer cells when sulindac metabolites are combined with drugs such as cisplatin (B142131) or docetaxel. aacrjournals.org

Table 1: Synergistic Effects of Sulindac and Paclitaxel in Ovarian Cancer Cells

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| MES (paclitaxel-sensitive) | Sulindac + Paclitaxel | Synergistic inhibition of cell growth | nih.gov |

| MES-TP (paclitaxel-resistant) | Sulindac + Paclitaxel | Synergistic inhibition of cell growth | nih.gov |

A significant area of investigation involves the combination of sulindac with inhibitors of polyamine biosynthesis, such as α-Difluoromethylornithine (DFMO). Polyamines are crucial for cell proliferation, and their levels are often elevated in cancer cells. DFMO inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, while sulindac promotes polyamine catabolism and export by inducing the enzyme spermidine/spermine N1-acetyltransferase (SAT1). spandidos-publications.comresearchgate.net

This dual-action approach, inhibiting synthesis and promoting breakdown, has shown enhanced efficacy in cancer chemoprevention. Clinical trials have demonstrated that the combination of DFMO and sulindac significantly reduces the recurrence of colorectal adenomas. spandidos-publications.com In animal models of colon cancer, this combination led to a greater reduction in intestinal tumors compared to DFMO alone. researchgate.net The synergistic effect is attributed to the complementary mechanisms of action, leading to a more profound depletion of intracellular polyamines. nih.gov

Table 2: Effects of DFMO and Sulindac Combination on Polyamine Metabolism and Colon Carcinogenesis

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Human Rectal Mucosa | DFMO + Sulindac | Significant reduction in polyamine production. | spandidos-publications.com |

| F344 Rats | DFMO + Sulindac | Significant inhibition of colon adenocarcinoma incidence and multiplicity. | nih.gov |

The therapeutic potential of this compound and its derivatives can also be augmented by combining them with natural compounds like curcumin (B1669340), the active component of turmeric. Studies have shown that curcumin can enhance the anticancer effects of sulindac derivatives. For instance, in colorectal cancer cells, the combination of curcumin and sulindac sulfone resulted in a synergistic inhibition of cell growth, induction of apoptosis, and cell cycle arrest at the G2/M phase. nih.govtandfonline.com

Furthermore, co-administration of curcumin with phospho-sulindac (a sulindac derivative) in a mouse xenograft model of human lung cancer led to a significant synergistic inhibition of tumor growth. nih.govresearchgate.net A key mechanism for this enhancement is the ability of curcumin to improve the bioavailability and pharmacokinetic profile of phospho-sulindac by inhibiting efflux transporters. nih.gov

Table 3: Enhanced Efficacy of Sulindac Derivatives in Combination with Curcumin

| Cancer Model | Sulindac Derivative | Key Findings | Reference |

|---|---|---|---|

| HT-29 Colorectal Cancer Cells | Sulindac Sulfone | Synergistic inhibition of cell growth (50-90%). | tandfonline.com |

| 1,2-dimethylhydrazine treated rats | Sulindac Sulfone | Significant reduction in aberrant crypt foci (75%). | nih.gov |

| A549 Lung Cancer Xenografts | Phospho-sulindac | Synergistic inhibition of tumor volume (44%) and weight (51%). | nih.govresearchgate.net |

Co-Administration with Polyamine Biosynthesis Inhibitors (e.g., α-Difluoromethylornithine (DFMO))

Computational Drug Repurposing Approaches and Screening

Computational methods are increasingly being used to identify new therapeutic uses for existing drugs, a process known as drug repurposing or repositioning. labiotech.eu These approaches leverage large datasets of genomic, proteomic, and drug-related information to predict potential drug-disease relationships. nih.gov

This compound and its metabolites have been identified through such computational screening methods for various conditions. By analyzing drug-induced transcriptional profiles and their relationship with disease-associated pathways, researchers have pinpointed sulindac sulfide as a potential candidate for Alzheimer's disease. nih.gov This in-silico approach allows for the rapid generation of hypotheses that can then be validated through preclinical and clinical studies. The use of computational tools can significantly reduce the time and cost associated with traditional drug development. labiotech.eu Network-based methods, which analyze complex interactions between proteins, drugs, and diseases, have also highlighted sulindac as a potential drug for repurposing in Alzheimer's disease. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-Difluoromethylornithine (DFMO) |

| Bortezomib |

| Carboplatin |

| Carfilzomib |

| Celecoxib |

| Chrysin |

| Cisplatin |

| Curcumin |

| Docetaxel |

| Donepezil |

| Ellipticine |

| Epirubicin |

| Exisulind |

| Fenobam |

| Flufenamic |

| Gaboxadol |

| Ginkgolide A |

| Iododiflunisal |

| Lorglumide |

| Luteolin |

| Memantine |

| Midostaurin |

| Momelotinib |

| N-acetylcysteine |

| NO-Sulindac |

| Olsalazine |

| Ouabain |

| Paclitaxel |

| Phospho-sulindac |

| Pyrrolidine (B122466) dithiocarbamate (B8719985) |

| Ruxolitinib |

| Sildenafil |

| Staurosporine |

| Sulindac |

| Sulindac sulfide |

| Sulindac sulfone |

| Tadalafil |

| Taurine |

| Tomelukast |

Q & A

Q. What are the primary mechanisms through which (S)-Sulindac exerts its anticancer effects in preclinical models?

this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, and modulates β-catenin signaling pathways, disrupting Wnt-driven oncogenesis. Preclinical studies in ApcMin/+ mice demonstrate its ability to reduce adenoma burden by inducing apoptosis in tumor epithelial cells . Methodologically, researchers should combine RNA sequencing of laser-capture microdissected (LCM) tumor cells with immunohistochemical validation of β-catenin localization .

Q. How should researchers design in vitro experiments to assess the neuroprotective effects of this compound?

Use primary cultured cortical neurons exposed to oxidative stress-inducing agents (e.g., valproic acid). Measure cell viability via MTT assays, quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), and validate findings with Western blotting for antioxidant enzymes like SOD1. Include dose-response curves (0.1–100 µM) to identify therapeutic windows .

Q. What validated assays are recommended for quantifying this compound's effects on apoptosis and proliferation in colorectal cancer models?

In 1,2-dimethylhydrazine (DMH)-induced murine models, use TUNEL assays to measure apoptosis and Ki-67 immunohistochemistry to assess proliferation. Pair these with transcriptomic analysis of Bax/Bcl-2 ratios and cyclin-D1 expression. Ensure sample homogeneity by isolating intestinal epithelial cells via gradient centrifugation .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in rodent studies?

Key parameters include plasma half-life (∼7.8 hrs in rats), sulfoxide metabolite bioavailability, and tissue distribution. Administer via oral gavage at 10–30 mg/kg/day, with serial blood sampling for HPLC-MS quantification. Monitor renal clearance due to NSAID-associated nephrotoxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's modulation of β-catenin signaling across cancer types?

Discrepancies arise from tumor-specific microenvironments and isoform expression (e.g., β-catenin vs. plakoglobin). Employ isogenic cell lines with CTNNB1 mutations, paired with CRISPR-Cas9 knockouts, to isolate pathway-specific effects. Use RNA-seq to identify co-regulated genes and phosphoproteomics to map upstream kinases .

Q. What integrated approaches validate this compound's anti-metastatic efficacy in pancreatic ductal adenocarcinoma (PDAC)?

Combine orthotopic PDAC xenografts with intravital imaging to track liver metastasis. Assess drug efficacy via bioluminescence and correlate with immunohistochemistry for EMT markers (e.g., vimentin). Use pharmacodynamic (PD) modeling to link plasma concentrations with β-catenin pathway inhibition .

Q. How should LCM be optimized for transcriptional studies of this compound in heterogeneous tissues?

Preserve RNA integrity by snap-freezing tissues in liquid nitrogen. Use LCM to isolate ≥500 cells per sample, followed by RNA amplification kits (e.g., NuGEN). Validate purity via qPCR for cell-type-specific markers (e.g., EpCAM for epithelial cells) .

Q. What emerging methodologies enhance detection of this compound's off-target effects?

Apply chemoproteomics (e.g., activity-based protein profiling) to identify non-COX targets. Use patient-derived organoids (PDOs) to screen for context-dependent toxicity. Pair with AI-driven molecular docking to predict off-target interactions .

Q. How can researchers model this compound's dose-response relationships in complex systems?

Employ nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Incorporate covariates like tumor volume and hepatic enzyme activity. Validate with Bayesian inference to refine dosing in adaptive trial designs .

Q. What strategies mitigate variability in this compound's efficacy across in vivo studies?

Standardize diets (e.g., low-fat vs. high-fat) to control for COX-2 modulation by lipid metabolites. Use littermate-matched controls and stratify by sex, as hormonal differences influence NSAID metabolism. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to translate findings across species .

Methodological Considerations

- Data Analysis : Use ANOVA with Tukey’s post-hoc tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .

- Reproducibility : Report detailed experimental protocols (e.g., LCM settings, antibody dilutions) in supplementary materials. Follow ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.